Ethyl-pyrrolidin-3-ylmethyl-amine
Overview
Description
Ethyl-pyrrolidin-3-ylmethyl-amine is an organic compound with the molecular formula C7H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as Ethyl-pyrrolidin-3-ylmethyl-amine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of Ethyl-pyrrolidin-3-ylmethyl-amine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including Ethyl-pyrrolidin-3-ylmethyl-amine, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with aryl bromides, leading to the formation of N-acyl- and N-Boc-protected pyrrolidines .Physical And Chemical Properties Analysis
Ethyl-pyrrolidin-3-ylmethyl-amine has a molecular weight of 128.215 Da . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Novel Synthetic Routes and Cascade Reactions
Ethyl-pyrrolidin-3-ylmethyl-amine plays a critical role in innovative synthetic methodologies, particularly in the formation of pyrrole derivatives through multi-component reactions. A notable study developed a multi-component tether catalysis one-pot protocol for synthesizing highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles, leveraging ethyl-pyrrolidin-3-ylmethyl-amine derivatives in a cascade reaction accompanied by decarboxylation. This method facilitates the introduction of pyridin-2-ylmethyl groups into target compounds, offering a versatile approach for constructing a wide array of heterocyclic compounds (Kun Li et al., 2019).
Polymerization Reactivity and Ligand Effects
In the context of polymerization, the role of ethyl-pyrrolidin-3-ylmethyl-amine derivatives in catalysis has been explored to understand the impact of ligand structures on polymerization processes. Research examining the substituent effects of pyridine-amine nickel catalyst precursors highlighted how variations in ligand structures influence ethylene polymerization reactivity. This study underscores the importance of steric and electronic effects in catalyst design for polymerization, offering insights into optimizing catalytic systems for enhanced performance (Shaobo Zai et al., 2012).
Advances in Medicinal Chemistry
Ethyl-pyrrolidin-3-ylmethyl-amine derivatives have also found applications in medicinal chemistry, particularly in the design of potent inhibitors targeting specific proteins involved in cancer pathways. A study on the development of selective inhibitors for 3-phosphoinositide-dependent kinase (PDK1) utilized analogues of ethyl-pyrrolidin-3-ylmethyl-amine, demonstrating significant potential as anticancer agents. This research exemplifies the compound's utility in creating novel therapeutics with improved potency and selectivity (Sean T. Murphy et al., 2011).
Environmental and Analytical Chemistry Applications
Furthermore, ethyl-pyrrolidin-3-ylmethyl-amine derivatives are valuable in environmental and analytical chemistry for detecting and analyzing aliphatic amines in water. Techniques employing derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride followed by gas chromatography-mass spectrometry allow for the sensitive detection of amines, showcasing the compound's relevance in environmental monitoring and safety assessments (F. Sacher et al., 1997).
Future Directions
properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQMHUKZYMREQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542097 | |
Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-pyrrolidin-3-ylmethyl-amine | |
CAS RN |
91187-83-6 | |
Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.